molecular formula C10H12ClNO4S2 B13432051 4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide CAS No. 174139-72-1

4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide

Cat. No.: B13432051
CAS No.: 174139-72-1
M. Wt: 309.8 g/mol
InChI Key: ZMPQRODWIGQDNJ-UHFFFAOYSA-N
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Description

4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide typically involves the reaction of 3-acetyl-2,5-dichlorothiophene with thiourea and benzyl chloride in the presence of ethanol and sodium hydroxide solution as a base . This process yields the thioether intermediate, which is then further processed to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. The process involves multiple steps, including the preparation of intermediates and the use of specific catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Utilized in the development of carbonic anhydrase inhibitors, which are used to treat conditions such as glaucoma and epilepsy.

    Industry: Employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby reducing intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide is unique due to its specific structural features and its role as an intermediate in the synthesis of carbonic anhydrase inhibitors. Its combination of sulfur and nitrogen atoms within the ring structure provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

174139-72-1

Molecular Formula

C10H12ClNO4S2

Molecular Weight

309.8 g/mol

IUPAC Name

6-chloro-2-(3-methoxypropyl)-1,1-dioxo-3H-thieno[3,2-e]thiazin-4-one

InChI

InChI=1S/C10H12ClNO4S2/c1-16-4-2-3-12-6-8(13)7-5-9(11)17-10(7)18(12,14)15/h5H,2-4,6H2,1H3

InChI Key

ZMPQRODWIGQDNJ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CC(=O)C2=C(S1(=O)=O)SC(=C2)Cl

Origin of Product

United States

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